

CAS number and molecular structure of (S)-Oxybutynin-d10

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Compound of Interest

Compound Name: (S)-Oxybutynin-d10

Cat. No.: B15600301

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Technical Guide: (S)-Oxybutynin-d10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **(S)-Oxybutynin-d10**, a deuterated analog of the active enantiomer of Oxybutynin. This isotopically labeled compound is a critical tool in pharmacokinetic and metabolic studies, serving as an internal standard for quantitative analysis by mass spectrometry.

Core Compound Details

(S)-Oxybutynin-d10 is the deuterated form of (S)-Oxybutynin, where ten hydrogen atoms on the two ethyl groups of the diethylamino moiety have been replaced by deuterium. This substitution results in a higher molecular weight, allowing for its differentiation from the non-labeled compound in mass spectrometric analyses, without significantly altering its chemical properties.

Molecular Structure and Properties

Below is a summary of the key identifiers and properties of **(S)-Oxybutynin-d10**.

Property	Value
IUPAC Name	4-(bis(ethyl-d5)amino)but-2-yn-1-yl (S)-2-cyclohexyl-2-hydroxy-2-phenylacetate
CAS Number	1189190-86-0 (Free Base)
Molecular Formula	C ₂₂ H ₂₁ D ₁₀ NO ₃
Molecular Weight	367.56 g/mol (Free Base)[1]
Form	Typically available as a solid
Solubility	Soluble in methanol
Storage	Recommended storage at 2-8°C

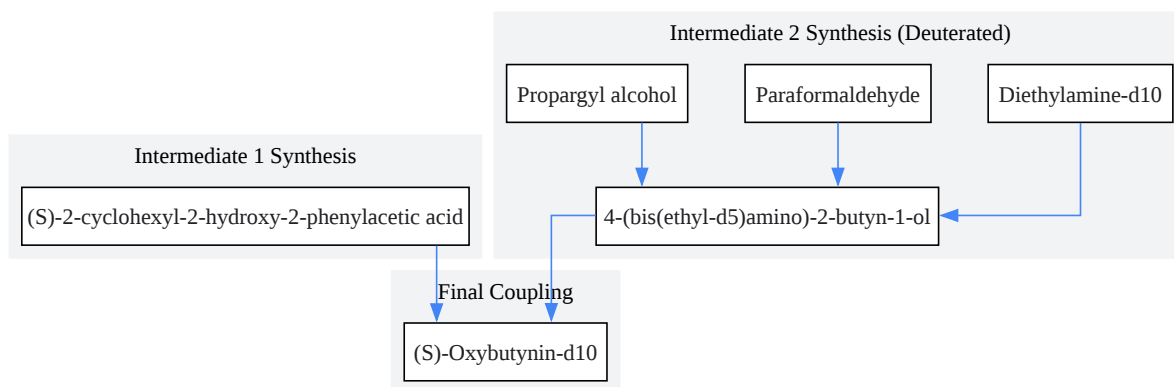
Note: The compound may also be available as a hydrochloride salt.

Synthesis

The synthesis of **(S)-Oxybutynin-d10** involves a multi-step process that incorporates the deuterated diethylamino group. A general synthetic approach is outlined below, based on established methods for the synthesis of Oxybutynin and its analogs.[2]

Conceptual Synthesis Workflow

The synthesis can be conceptually broken down into the preparation of two key intermediates followed by their coupling.



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Caption: Conceptual workflow for the synthesis of **(S)-Oxybutynin-d10**.

Experimental Protocol: Synthesis

A plausible synthetic route involves the esterification of (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid with a deuterated side chain. The synthesis of the deuterated side chain, 4-(diethyl-d10-amino)-2-butyne-1-ol, can be achieved via a Mannich reaction with deuterated diethylamine.

Materials:

- (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid
- 4-(diethyl-d10-amino)-2-butyne-1-ol
- Dicyclohexylcarbodiimide (DCC) or other coupling agent
- 4-Dimethylaminopyridine (DMAP)
- Anhydrous dichloromethane (DCM)

Procedure:

- Dissolve (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid (1 equivalent) and 4-(diethyl-d10-amino)-2-butyne-1-ol (1.2 equivalents) in anhydrous DCM.
- Add DMAP (0.1 equivalents) to the solution.
- Cool the reaction mixture to 0°C in an ice bath.
- Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM.
- Allow the reaction to warm to room temperature and stir for 12-18 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
- Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield **(S)-Oxybutynin-d10**.

Analytical Methods

(S)-Oxybutynin-d10 is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of (S)-Oxybutynin and its metabolites in biological matrices.

Experimental Protocol: LC-MS/MS Quantification of (S)-Oxybutynin

The following is a representative protocol for the analysis of (S)-Oxybutynin in human plasma using **(S)-Oxybutynin-d10** as an internal standard.^[3]

Sample Preparation (Liquid-Liquid Extraction):

- To 300 µL of human plasma, add the internal standard solution ((S)-Oxybutynin-d10).
- Vortex mix for 30 seconds.
- Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether-ethyl acetate mixture).
- Vortex mix for 5 minutes.
- Centrifuge at 4000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase.

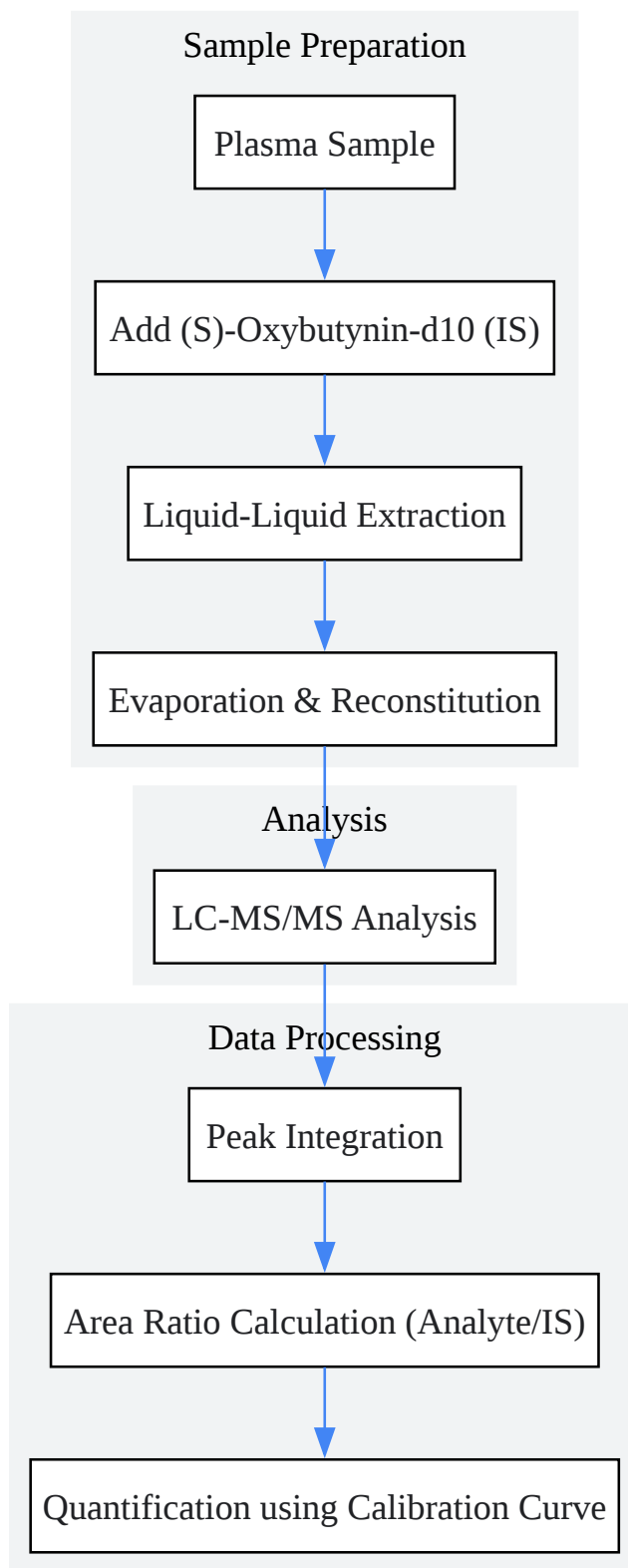
LC-MS/MS Conditions:

Parameter	Condition
LC System	Agilent 1200 Series or equivalent
Column	C18 column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase	Acetonitrile: 1.0 mM Ammonium Acetate (90:10, v/v)
Flow Rate	0.8 mL/min
Injection Volume	10 µL
MS System	Triple quadrupole mass spectrometer
Ionization Mode	Positive Electrospray Ionization (ESI+)
MRM Transitions	(S)-Oxybutynin: To be optimized(S)-Oxybutynin-d10: To be optimized

Quantification:

The concentration of (S)-Oxybutynin in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a standard curve.

Experimental Workflow



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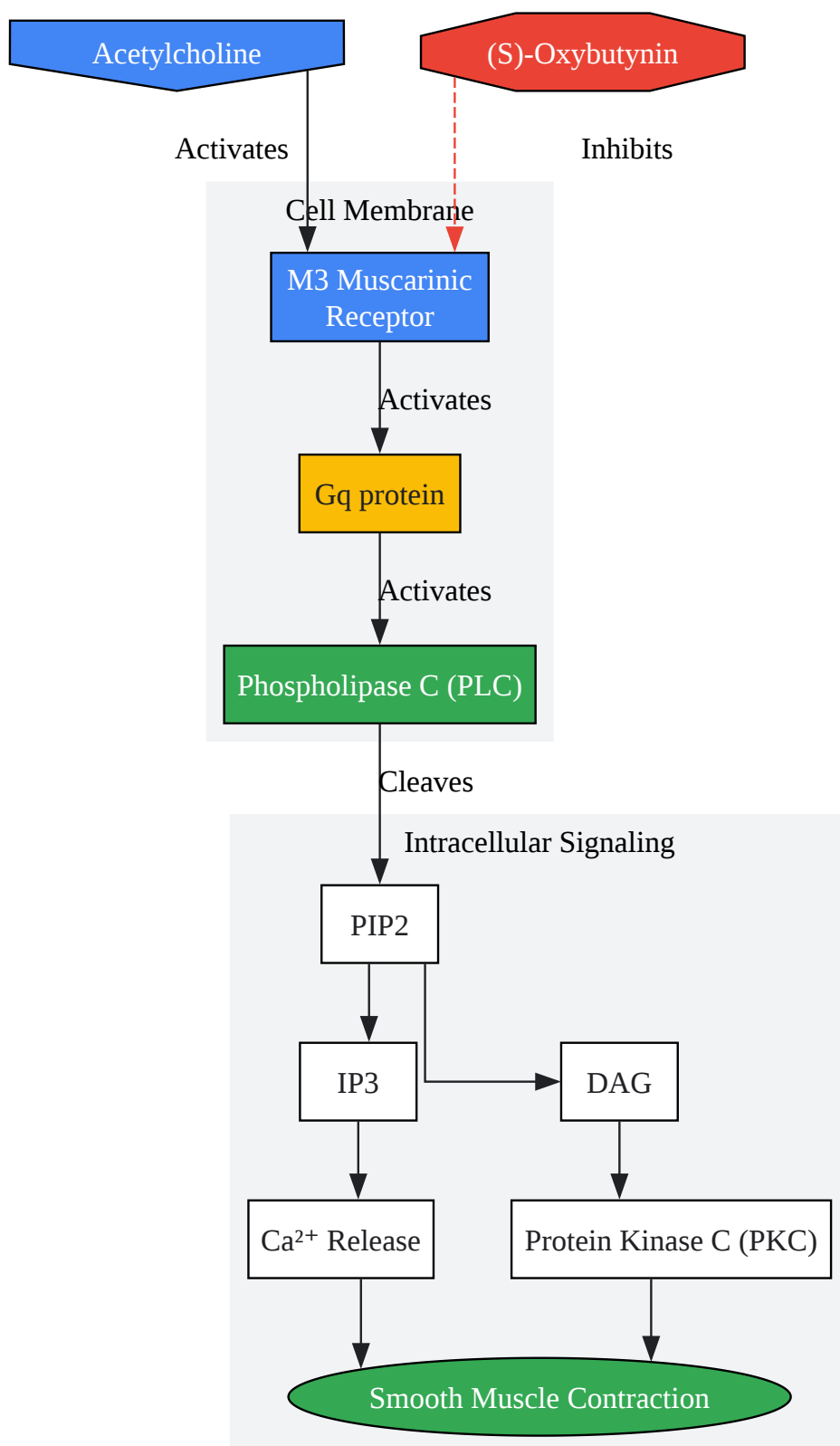
Caption: Workflow for quantitative analysis using **(S)-Oxybutynin-d10**.

Mechanism of Action: Muscarinic Receptor Signaling

Oxybutynin exerts its therapeutic effect by acting as a competitive antagonist of muscarinic acetylcholine receptors, particularly the M1 and M3 subtypes. These receptors are G-protein coupled receptors that, upon activation by acetylcholine, initiate a signaling cascade leading to smooth muscle contraction. By blocking these receptors in the detrusor muscle of the bladder, oxybutynin leads to muscle relaxation and an increase in bladder capacity.

Signaling Pathway Diagram

The diagram below illustrates the signaling pathway of the M3 muscarinic receptor and the inhibitory action of (S)-Oxybutynin.



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Caption: M3 muscarinic receptor signaling pathway and inhibition by (S)-Oxybutynin.

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